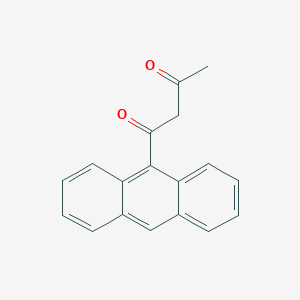

1-Anthracen-9-yl-butane-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-anthracen-9-ylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1-12(19)10-17(20)18-15-8-4-2-6-13(15)11-14-7-3-5-9-16(14)18/h2-9,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGRMYBTNIGYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354895 | |

| Record name | 1-(anthracen-9-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101736-47-4 | |

| Record name | 1-(anthracen-9-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1 Anthracen 9 Yl Butane 1,3 Dione

Established Synthetic Pathways for the Core Structure

The construction of the 1-Anthracen-9-yl-butane-1,3-dione framework relies on the formation of a key carbon-carbon bond between the anthracene (B1667546) nucleus and the butane-1,3-dione side chain. Several classical and modern synthetic methods are applicable for this purpose.

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize β-keto esters or β-diketones from esters or a ketone and an ester. libretexts.orgorganic-chemistry.org In a plausible pathway to this compound, the enolate of 9-acetylanthracene acts as the nucleophile, attacking an ester such as ethyl acetate (B1210297). This reaction is typically promoted by a strong base, like sodium ethoxide, which is capable of deprotonating the α-carbon of the ketone. masterorganicchemistry.com The driving force for this otherwise endergonic reaction is the final deprotonation of the newly formed β-diketone, which has a significantly more acidic central methylene (B1212753) proton (pKa ≈ 9-11) compared to the starting ketone. libretexts.orgmasterorganicchemistry.com

A representative reaction scheme is as follows:

Step 1: A strong base (e.g., Sodium Ethoxide) removes an α-proton from 9-acetylanthracene to form a reactive enolate.

Step 2: The enolate attacks the carbonyl carbon of an ester (e.g., Ethyl Acetate) in a nucleophilic acyl substitution reaction.

Step 3: The tetrahedral intermediate collapses, eliminating an alkoxide (e.g., Ethoxide) as a leaving group.

Step 4: The alkoxide deprotonates the acidic methylene group between the two carbonyls, driving the reaction to completion.

Step 5: An acidic workup protonates the enolate to yield the final β-diketone product.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 9-Acetylanthracene | Ethyl Acetate | Sodium Ethoxide | Ethanol (B145695)/THF | This compound |

This table outlines a plausible crossed Claisen condensation pathway.

Modern cross-coupling reactions offer powerful and versatile alternatives for forming the C-C bond between the anthracene core and the dione (B5365651) side chain. These methods, often catalyzed by transition metals like palladium, allow for the precise coupling of various organometallic reagents with organic halides or triflates. openstax.org

Suzuki-Miyaura Coupling : This reaction could involve the palladium-catalyzed coupling of 9-anthracenylboronic acid with a suitably functionalized butane-1,3-dione derivative, such as a 4-halo-butane-1,3-dione. The mechanism involves oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst. openstax.org

Negishi Coupling : An alternative involves the coupling of an organozinc reagent with an organic halide. mdpi.com For example, 9-anthracenylzinc bromide could be prepared and subsequently coupled with a 4-halo-butane-1,3-dione in the presence of a palladium or nickel catalyst to yield the target molecule. mdpi.com

These methods are prized for their high functional group tolerance and often proceed under mild conditions with high yields.

Beyond direct condensation and coupling, other strategies can be envisioned for constructing the anthracene system with the desired side chain.

Friedel-Crafts Acylation : While potentially leading to issues with regioselectivity due to the multiple reactive positions on anthracene, a Friedel-Crafts acylation of anthracene with diketene or a similar reagent under Lewis acid catalysis could be explored. However, the 9 and 10 positions of anthracene are the most reactive, which could favor the desired substitution pattern. researchgate.net

Cycloaddition Reactions : More complex, multi-step routes could involve building the anthracene core itself through cycloaddition reactions, such as a Diels-Alder reaction, using precursors that already contain a part of the desired side chain. beilstein-journals.orgnih.gov For instance, a dienophile containing a protected diketone moiety could react with a suitable diene to form a precursor that is later aromatized to the anthracene core. nih.gov

Functionalization and Derivatization Strategies

The this compound molecule possesses two distinct regions for chemical modification: the reactive butane-1,3-dione moiety and the aromatic anthracene ring system.

The β-diketone group is a versatile functional handle for a wide range of chemical transformations. mdpi.com Its central methylene protons are acidic, allowing for easy formation of a nucleophilic enolate. This enolate can participate in various reactions:

Alkylation and Acylation : The enolate can be alkylated or acylated at the central carbon, introducing new substituents between the carbonyl groups.

Heterocycle Formation : Condensation reactions with binucleophiles are a common strategy for synthesizing five- or six-membered heterocycles. For example, reaction with hydrazine or substituted hydrazines can yield pyrazole derivatives, while reaction with hydroxylamine can produce isoxazoles.

Metal Complexation : β-diketones are excellent ligands for a vast number of metal ions, forming stable metal acetylacetonate-type complexes. This property is useful in catalysis and materials science.

| Reagent Type | Reaction | Resulting Structure |

| Alkyl Halide (R-X) | C-Alkylation | Introduction of an alkyl group on the central carbon |

| Hydrazine (N₂H₄) | Condensation | Formation of a pyrazole ring |

| Hydroxylamine (NH₂OH) | Condensation | Formation of an isoxazole ring |

| Metal Salt (e.g., Cu²⁺) | Chelation | Formation of a metal-diketonate complex |

This table summarizes common derivatization reactions at the β-diketone moiety.

The photophysical and electronic properties of the molecule are largely dictated by the extended π-system of the anthracene core. mdpi.com Modifying the anthracene ring with various substituents can effectively tune these properties. researchgate.net Research on substituted anthracenes has shown that the position and electronic nature of substituents significantly impact absorption and fluorescence spectra, quantum yields, and redox potentials. nih.govacs.org

Electron-Donating Groups (EDGs) : Groups like methoxy (-OCH₃) or amino (-NH₂) generally cause a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. nih.gov

Electron-Withdrawing Groups (EWGs) : Groups such as nitro (-NO₂) or cyano (-CN) can also induce red-shifts and may significantly alter the molecule's electrochemical properties and HOMO-LUMO energy gap. researchgate.net

Positional Isomerism : The specific position of a substituent on the anthracene ring (e.g., position 1, 2, or 9) has a profound effect on its photophysical properties, as it alters the symmetry and direction of the molecule's transition dipole moment. nih.govdaneshyari.com For instance, substitution along the long axis of the anthracene molecule often leads to a greater increase in oscillator strength compared to substitution along the short axis. acs.org

Studies have demonstrated that symmetric substitution at the 1,4,5,8 positions can significantly increase oscillator strength and lower the band gap compared to unsubstituted anthracene. nih.govacs.org These modifications are crucial for tailoring anthracene derivatives for applications in materials science, such as for organic light-emitting diodes (OLEDs) or fluorescent sensors. researchgate.net

Heterocyclic Ring Annulation and Cyclization

The 1,3-dicarbonyl motif is a classic building block in heterocyclic chemistry, capable of undergoing cyclocondensation reactions with a wide range of binucleophilic reagents. The presence of two electrophilic carbonyl carbons and an acidic central methylene group allows for the construction of diverse five- and six-membered heterocyclic rings. For this compound, these reactions would yield novel heterocycles bearing a bulky, chromophoric anthracen-9-yl substituent.

Common and predictable cyclization reactions include:

Synthesis of Pyrazoles: Reaction with hydrazine or its derivatives (e.g., phenylhydrazine) would lead to the formation of 5-methyl-3-(anthracen-9-yl)-1H-pyrazole. The regioselectivity of the condensation can be influenced by the reaction conditions and the nature of the hydrazine substituent.

Synthesis of Isoxazoles: Condensation with hydroxylamine hydrochloride typically yields 5-methyl-3-(anthracen-9-yl)isoxazole. This reaction provides a direct route to an important class of five-membered heterocycles.

Synthesis of Pyrimidines: Treatment with urea, thiourea, or amidines (like guanidine) serves as a standard method for constructing the pyrimidine ring. This would result in the formation of 4-methyl-6-(anthracen-9-yl)-substituted pyrimidinones, pyrimidinethiones, or diaminopyrimidines, respectively. These compounds are of significant interest due to the prevalence of the pyrimidine core in biologically active molecules.

Synthesis of Diazepines: Reactions with 1,2-diamines, such as ethylenediamine, can lead to the formation of seven-membered rings, specifically diazepines, through a double condensation process.

The following table summarizes the expected heterocyclic products from the cyclocondensation of this compound with various binucleophiles.

| Binucleophilic Reagent | Resulting Heterocyclic Core | Expected Product Structure |

|---|---|---|

| Hydrazine (NH₂NH₂) | Pyrazole | 5-methyl-3-(anthracen-9-yl)-1H-pyrazole |

| Hydroxylamine (NH₂OH) | Isoxazole | 5-methyl-3-(anthracen-9-yl)isoxazole |

| Urea (CO(NH₂)₂) | Pyrimidin-2(1H)-one | 4-(anthracen-9-yl)-6-methylpyrimidin-2(1H)-one |

| Thiourea (CS(NH₂)₂) | Pyrimidine-2(1H)-thione | 4-(anthracen-9-yl)-6-methylpyrimidine-2(1H)-thione |

| Guanidine | Pyrimidin-2-amine | 4-(anthracen-9-yl)-6-methylpyrimidin-2-amine |

Stereoselective Synthesis Considerations

This compound is an achiral molecule. Therefore, stereoselective synthesis considerations are relevant in the context of reactions that convert this prochiral precursor into a chiral product. The dicarbonyl functionality and the active methylene group are primary sites for introducing stereocenters.

Key strategies for stereoselective transformations would include:

Asymmetric Reduction: The selective reduction of one of the two carbonyl groups can generate a chiral β-hydroxy ketone. This is a challenging transformation due to the similar reactivity of the two carbonyls, but it can be achieved with chiral reducing agents or through catalytic asymmetric hydrogenation using catalysts based on ruthenium, rhodium, or iridium complexed with chiral ligands. Further reduction would yield a chiral 1,3-diol, with the potential to control both absolute stereochemistry and the syn/anti diastereoselectivity.

Asymmetric Alkylation/Acylation: The central carbon atom of the β-diketone is readily deprotonated to form a nucleophilic enolate. The reaction of this enolate with electrophiles in the presence of a chiral catalyst or a chiral auxiliary can proceed with high enantioselectivity. This would introduce a new stereocenter between the two carbonyl groups, leading to chiral α-substituted β-diketone derivatives.

While these methods are well-established for β-diketones, their specific application to this compound would require experimental optimization to manage the steric influence of the large anthracene substituent.

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods to reduce waste and energy consumption. The synthesis of heterocycles from β-diketone precursors is an area where green chemistry principles have been successfully applied. nih.govfrontiersin.orgfrontiersin.org These approaches are directly applicable to reactions involving this compound.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for heterocyclic cyclizations, often from hours to minutes. nih.govnih.gov This technique can also lead to higher yields and cleaner reaction profiles by minimizing side product formation.

Solvent-Free Reactions: Many condensation reactions can be performed under solvent-free conditions, for instance, by grinding the reactants together, sometimes with a solid catalyst. This approach, known as mechanochemistry, eliminates the need for potentially toxic organic solvents and simplifies product work-up.

Use of Green Solvents: When a solvent is necessary, replacing traditional volatile organic compounds with greener alternatives like water, ethanol, or ionic liquids is a key strategy. frontiersin.org Water is particularly attractive for the synthesis of certain heterocycles, as it is non-toxic, inexpensive, and can sometimes enhance reaction rates.

Heterogeneous Catalysis: Employing solid-supported acid or base catalysts (e.g., zeolites, clays, or functionalized silica) instead of soluble catalysts simplifies catalyst removal and recycling. This minimizes waste and can lead to more sustainable processes.

The following table compares conventional and green approaches for a representative synthesis of a pyrazole derivative from a β-diketone.

| Parameter | Conventional Method | Green Chemistry Approach |

|---|---|---|

| Solvent | Volatile organic solvents (e.g., Toluene, Ethanol) | Water, Ethanol, or Solvent-free conditions |

| Catalyst | Homogeneous acids (e.g., acetic acid, H₂SO₄) | Heterogeneous solid acids, recyclable catalysts, or catalyst-free |

| Energy Source | Conventional heating (oil bath) for several hours | Microwave irradiation (minutes) or ambient temperature |

| Work-up | Solvent extraction, column chromatography | Simple filtration, crystallization from the reaction medium |

| Environmental Impact | Higher waste generation, use of hazardous materials | Reduced waste, use of benign substances, lower energy consumption |

Coordination Chemistry and Metal Complexation of 1 Anthracen 9 Yl Butane 1,3 Dione

Ligand Design Principles and Chelation Modes

The design of 1-Anthracen-9-yl-butane-1,3-dione as a ligand is predicated on the well-established coordinating ability of the 1,3-dione functionality. This moiety provides a robust platform for the formation of stable metal complexes through chelation.

Monodentate and Bidentate Coordination

While monodentate coordination through a single oxygen atom is theoretically possible, the predominant and most stable mode of coordination for β-diketonates like this compound is bidentate. In this arrangement, the deprotonated ligand, 1-anthracen-9-yl-butane-1,3-dionato, coordinates to a metal center through both oxygen atoms, forming a stable six-membered chelate ring. This bidentate chelation is entropically favored and results in enhanced thermodynamic stability of the resulting metal complex. The large anthracene (B1667546) substituent at the 1-position can introduce significant steric hindrance, which may influence the geometry and stability of the resulting complexes, as well as their solubility and crystal packing.

Synthesis and Characterization of Metal Chelates

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, often in the presence of a base to facilitate the deprotonation of the ligand. Characterization of the resulting complexes relies on a suite of spectroscopic and analytical techniques.

Transition Metal Complexes

The synthesis of transition metal complexes with β-diketonate ligands is a well-established area of coordination chemistry. mtct.ac.inedu.krdresearchgate.net Typically, the reaction of this compound with a transition metal salt (e.g., chlorides, acetates, or nitrates) in a solvent like ethanol (B145695) or methanol, often with the addition of a base such as sodium hydroxide (B78521) or an amine, would yield the corresponding metal chelate.

Table 1: Expected Characteristics of Hypothetical Transition Metal Complexes with 1-Anthracen-9-yl-butane-1,3-dionato (L)

| Complex Formula | Expected Geometry | Color | Key Spectroscopic Features |

|---|---|---|---|

| [Cu(L)2] | Square Planar | Green-Blue | Paramagnetic, Visible absorption bands corresponding to d-d transitions. |

| [Ni(L)2(H2O)2] | Octahedral | Green | Paramagnetic, Visible absorption bands characteristic of octahedral Ni(II). |

| [Zn(L)2] | Tetrahedral | Colorless/Yellow | Diamagnetic, Fluorescence from the ligand may be observable. |

This table is illustrative and based on the general behavior of transition metal β-diketonate complexes. Specific experimental data for these complexes with this compound is not extensively reported in the surveyed literature.

Characterization would involve techniques such as infrared (IR) spectroscopy to confirm the coordination of the dicarbonyl group (disappearance of the enolic O-H stretch and shifts in the C=O and C=C stretching frequencies), UV-Vis spectroscopy to study the electronic transitions, and X-ray crystallography to determine the precise molecular structure and coordination geometry. Magnetic susceptibility measurements would be employed to determine the magnetic properties of paramagnetic complexes.

Lanthanide and Actinide Complexes

The large, fluorescent anthracene unit of this compound makes it a particularly interesting ligand for lanthanide ions, which are known for their characteristic luminescence properties. The anthracene moiety can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength.

While specific studies on this compound with a wide range of lanthanides are not abundant, research on a closely related ligand, 3-(anthracen-9-yl)pentane-2,4-dione, in a europium(III) complex provides significant insight. In the complex [TpEu(Anthracac)2(DMF)], the anthracenyl-β-diketonate ligand acts as a bidentate chelator to the Eu(III) ion.

The coordination chemistry of this ligand with actinides is a less explored area. Research on actinide complexes with anthracene itself has demonstrated the redox non-innocence of the anthracene ligand and the complexity of assigning oxidation states. rsc.orgnsf.gov The synthesis of actinide complexes with this compound would likely involve reactions with actinide halides or other suitable precursors under anhydrous and inert conditions due to the sensitivity of actinide ions to hydrolysis. nih.govnih.gov Characterization would be challenging due to the radioactivity of the elements but would employ similar techniques as for lanthanide complexes, with a strong emphasis on structural determination to understand the coordination environment.

Main Group Element Complexes

The coordination of this compound to main group elements is not well-documented in the surveyed scientific literature. However, based on the known chemistry of β-diketonates, it is plausible to form complexes with various main group elements, such as aluminum, gallium, indium, and tin. The synthesis would likely follow similar routes as for transition metals, reacting the ligand with a main group metal halide or alkoxide. The resulting complexes would be expected to be diamagnetic and could exhibit interesting structural features and potentially useful material properties, such as in catalysis or as precursors for materials synthesis. A notable example of a main group element in a complex involving an anthracene derivative is the synthesis of 2-(anthracen-9-yl)-1-(tert-butyldimethylsilyl)-3,6-dihydro-1λ,2λ-azaborinine, which showcases the reactivity of anthracenyl lithium with a boron-containing heterocycle. researchgate.net

Structural Elucidation of Metal Complexes

The precise three-dimensional arrangement of atoms in a metal complex is fundamental to understanding its properties. For complexes of this compound, structural elucidation relies on powerful analytical techniques.

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of metal complexes. While the crystal structure of the monomer and photodimer of the free ligand this compound, also known as 9-anthroylacetone, has been confirmed by this technique, detailed crystallographic studies on its metal complexes are not extensively documented in publicly available literature lookchem.com. However, based on the well-established coordination chemistry of related β-diketonate ligands, several coordination geometries can be anticipated.

For divalent and trivalent metal ions, the deprotonated form of this compound acts as a bidentate chelating ligand, forming a six-membered ring with the metal center. The coordination number and geometry are influenced by the size and electronic configuration of the metal ion, as well as by the steric hindrance imposed by the bulky anthracenyl group.

Commonly observed coordination geometries for metal β-diketonate complexes include:

Octahedral: For trivalent metal ions like Fe(III), Cr(III), and Co(III), tris-chelate complexes of the type [M(anthracenyl-butanedione)₃] are expected, resulting in an octahedral geometry.

Square Planar: Divalent metal ions with a d⁸ electron configuration, such as Ni(II), Pd(II), and Pt(II), often form square planar bis-chelate complexes, [M(anthracenyl-butanedione)₂].

Tetrahedral: Divalent metal ions like Co(II) can form tetrahedral bis-chelate complexes, particularly when additional ligands are not present.

Square Pyramidal or Trigonal Bipyramidal: Five-coordinate complexes can also be formed, for instance, with oxovanadium(IV) to give [VO(anthracenyl-butanedione)₂].

The bulky nature of the 9-anthracenyl substituent likely plays a significant role in the solid-state packing of these complexes, potentially leading to interesting supramolecular architectures through π-π stacking interactions of the anthracene moieties nih.govnih.gov.

Table 1: Expected Coordination Geometries of Metal-1-Anthracen-9-yl-butane-1,3-dione Complexes Based on Analogous β-Diketonates

| Metal Ion | Typical Coordination Number | Expected Geometry | Example with Analogous Ligand |

| Cr(III) | 6 | Octahedral | [Cr(acac)₃] |

| Fe(III) | 6 | Octahedral | [Fe(acac)₃] |

| Co(II) | 4 or 6 | Tetrahedral or Octahedral | [Co(acac)₂] or [Co(acac)₂(H₂O)₂] |

| Ni(II) | 4 or 6 | Square Planar or Octahedral | [Ni(acac)₂] or [Ni(acac)₂(H₂O)₂] |

| Cu(II) | 4 or 5 | Square Planar or Square Pyramidal | [Cu(acac)₂] |

| Zn(II) | 4 or 6 | Tetrahedral or Octahedral | [Zn(acac)₂(H₂O)] |

| Pd(II) | 4 | Square Planar | [Pd(acac)₂] |

| Pt(II) | 4 | Square Planar | [Pt(acac)₂] |

| VO²⁺ | 5 | Square Pyramidal | [VO(acac)₂] |

acac = acetylacetonate, the parent β-diketonate ligand.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable insights into the bonding between the metal ion and the this compound ligand. The coordination of the β-diketonate to a metal ion leads to characteristic shifts in the vibrational frequencies of the ligand.

In the IR spectrum of the free ligand, the C=O and C=C stretching vibrations of the enol form typically appear in the 1650-1550 cm⁻¹ region. Upon chelation to a metal ion, these bands are replaced by new bands at lower frequencies, indicative of the delocalization of the π-electrons within the chelate ring. The positions of these new bands are sensitive to the nature of the metal ion.

The metal-oxygen (M-O) stretching vibrations are of particular importance as they directly probe the strength of the metal-ligand bond. These vibrations are typically observed in the far-infrared region, generally between 600 and 200 cm⁻¹. The frequency of the M-O stretch is influenced by several factors, including the mass of the metal ion, the M-O bond strength, and the coordination geometry. For a series of isostructural complexes, a higher M-O stretching frequency generally correlates with a stronger metal-ligand bond.

While specific vibrational data for metal complexes of this compound are scarce, general trends observed for other β-diketonate complexes can be applied. For instance, for a given metal, the M-O stretching frequency is expected to follow the order M(III)-O > M(II)-O, reflecting the stronger electrostatic interaction with the more highly charged cation.

Table 2: Typical IR Vibrational Frequency Ranges for Metal-β-Diketonate Complexes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Comments |

| C=O + C=C stretching | 1600 - 1500 | Lowered frequency upon coordination due to electron delocalization. |

| C-H bending | 1450 - 1350 | Generally less sensitive to coordination. |

| M-O stretching | 600 - 200 | Directly probes the metal-ligand bond strength. |

| Chelate ring deformation | Below 400 | Involves the entire chelate ring. |

Stability and Reactivity of Metal-1-Anthracen-9-yl-butane-1,3-dione Complexes

The stability and reactivity of these complexes are crucial for their potential applications. Thermodynamic stability refers to the extent to which a complex will form and persist at equilibrium, while kinetic stability relates to the speed at which it undergoes reactions such as ligand exchange.

The stability of metal β-diketonate complexes is influenced by several factors:

Nature of the metal ion: The stability generally follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II) fiveable.me. For a given ligand, the stability also increases with the charge-to-radius ratio of the metal ion.

Nature of the ligand: The basicity of the ligand is a key factor. More basic β-diketonates, which have a higher pKa, tend to form more stable complexes. The steric bulk of the ligand substituents can also influence stability, although this effect is often more pronounced in the kinetics of the system.

Chelate effect: As a bidentate ligand, this compound benefits from the chelate effect, leading to significantly higher stability compared to analogous complexes with monodentate ligands.

Ligand exchange reactions involve the substitution of one or more ligands in the coordination sphere of a metal ion by other ligands. The kinetics of these reactions can be studied to understand the lability of the complexes. For metal β-diketonate complexes, ligand exchange can proceed through various mechanisms, often involving the formation of an intermediate where the β-diketonate is monodentate.

The rate of ligand exchange is influenced by:

The metal ion: The lability of the complex is highly dependent on the metal ion. For example, Cr(III) complexes are typically inert, while Cu(II) complexes are generally labile.

Steric hindrance: The bulky 9-anthracenyl group in this compound is expected to sterically hinder the approach of incoming ligands. This could lead to slower ligand exchange rates compared to complexes with smaller β-diketonate ligands.

Solvent: The coordinating ability of the solvent can play a significant role in the reaction mechanism and rate.

Investigating the kinetics of ligand exchange can be achieved using techniques such as stopped-flow spectrophotometry or nuclear magnetic resonance (NMR) spectroscopy nih.gov.

The presence of a redox-active metal ion or a redox-active ligand can bestow interesting electrochemical properties upon the complex. The this compound ligand itself can undergo oxidation or reduction, although typically at high potentials. The redox properties of the metal complexes are more likely to be dominated by the metal center.

Cyclic voltammetry is a powerful technique to probe the redox behavior of these complexes. The redox potential of a metal complex is influenced by the nature of the ligands studymind.co.uk. Electron-donating ligands tend to stabilize higher oxidation states of the metal, making oxidation more difficult (more positive potential). Conversely, electron-withdrawing ligands facilitate the reduction of the metal center (more positive potential).

While specific electrochemical data for metal complexes of this compound are not widely reported, studies on related systems, such as ferrocenyl β-diketonate complexes with an anthracenyl substituent, indicate that the redox properties can be systematically studied. In such systems, quasi-reversible one-electron transfer processes are often observed analis.com.my. The redox potential of the metal center can be tuned by modifying the substituents on the β-diketonate ligand. The anthracenyl group, being a large π-system, may participate in the delocalization of electron density in the redox-active molecular orbitals, thereby influencing the redox potentials of the metal center.

Photophysical and Electronic Properties of 1 Anthracen 9 Yl Butane 1,3 Dione and Its Derivatives/complexes

Absorption and Emission Spectroscopy Investigations

Spectroscopic techniques are pivotal in understanding the interaction of molecules with light. For 1-Anthracen-9-yl-butane-1,3-dione, these methods reveal a complex interplay of its constituent parts – the anthracene (B1667546) unit and the β-diketone moiety.

Electronic Absorption Band Analysis

The electronic absorption spectrum of this compound is primarily characterized by the distinctive absorption bands of the anthracene chromophore. In a study by Cicogna et al. (2004), the UV-Vis spectrum of 9-anthroylacetone in cyclohexane (B81311) solution exhibits a series of absorption bands in the 300-400 nm region, which are characteristic of the anthracene moiety. These bands correspond to π-π* transitions within the aromatic system. The β-diketone part of the molecule also contributes to the absorption profile, particularly in its enol form, which is stabilized by intramolecular hydrogen bonding. The presence of keto-enol tautomerism, a common feature in β-diketones, can influence the electronic absorption spectra, with the enol form typically showing absorption at longer wavelengths compared to the keto form.

| Solvent | Absorption Maxima (λ_max) / nm | Molar Absorptivity (ε) / M⁻¹cm⁻¹ | Reference |

| Cyclohexane | 318, 332, 349, 367, 386 | 4580, 5060, 8000, 11100, 10800 | Cicogna et al., 2004 |

This table presents the absorption maxima and corresponding molar absorptivity values for this compound in cyclohexane, as reported by Cicogna et al. (2004).

Fluorescence and Phosphorescence Quantum Yields

The emission properties of this compound are of significant interest. The fluorescence of this compound originates from the singlet excited state of the anthracene moiety. The quantum yield of fluorescence (Φf), which is a measure of the efficiency of the fluorescence process, is sensitive to the molecular environment. For instance, in the solid state, this compound undergoes a reversible [4π+4π] photodimerization reaction upon irradiation, with quantum yields reported to be greater than 0.023 mol/Einstein. ub.edu

Phosphorescence, the emission of light from a triplet excited state, is another possible deactivation pathway. The phosphorescence of anthracene derivatives is typically observed at lower energies (longer wavelengths) compared to their fluorescence and often requires low temperatures and deoxygenated conditions to be observed. Specific data on the phosphorescence quantum yield of this compound is not prominently available in the searched literature.

Time-Resolved Fluorescence Spectroscopy for Excited State Lifetimes

Time-resolved fluorescence spectroscopy is a powerful technique to measure the lifetime of the excited state (τ), which is the average time the molecule spends in the excited state before returning to the ground state. This parameter provides valuable insights into the rates of radiative and non-radiative decay processes. For anthracene and its derivatives, fluorescence lifetimes are typically in the nanosecond range.

While specific excited-state lifetime data for this compound from time-correlated single photon counting (TCSPC) or other time-resolved techniques are not detailed in the provided search results, studies on similar anthracene-containing compounds can offer a general idea. The lifetime of the excited state would be expected to be influenced by the same factors that affect the quantum yield, such as the solvent environment and the presence of interacting species.

Mechanisms of Excited State Deactivation

Once a molecule absorbs light and is promoted to an excited electronic state, it must dissipate this excess energy to return to the ground state. This can occur through radiative pathways (fluorescence and phosphorescence) or non-radiative pathways.

Energy Transfer Processes

This compound can act as an "antenna" ligand in metal complexes, particularly with lanthanide ions such as europium (Eu³⁺) and terbium (Tb³⁺). In these complexes, the organic ligand absorbs light efficiently and then transfers the excitation energy to the metal ion, which then emits its characteristic sharp and long-lived luminescence. This process is known as intramolecular energy transfer (IET).

The efficiency of this energy transfer is a critical factor in the design of highly luminescent lanthanide complexes. The primary mechanism for this energy transfer is often the Dexter exchange mechanism, which involves the exchange of electrons between the ligand and the metal ion and requires close proximity. The energy levels of the ligand's excited states, particularly the triplet state, must be appropriately matched with the accepting energy levels of the lanthanide ion for efficient energy transfer to occur. Studies on europium complexes with various β-diketonate ligands have elucidated the importance of the ligand's triplet state energy in sensitizing the metal's emission.

Intermolecular Exciplex Formation

There is currently a lack of specific research on the intermolecular exciplex formation of this compound. Exciplexes, or excited-state complexes, are formed between a photoexcited molecule and a ground-state molecule of a different type. While the formation of excimers (excited-state dimers) is a well-documented phenomenon for anthracene and its derivatives, specific studies detailing the formation of exciplexes involving this compound with other molecules, which would be crucial for applications in organic electronics and sensors, are not found in the reviewed literature.

Solvatochromism and Environmental Sensitivity of Photophysical Behavior

Detailed studies on the solvatochromism of this compound are not available. Solvatochromism, the change in a substance's color or spectral properties with the polarity of the solvent, is a key characteristic for developing chemical sensors. While anthracene itself exhibits some solvatochromic shifts, a systematic investigation of how the absorption and emission spectra of this compound respond to a range of solvents with varying polarities has not been reported. Consequently, no data tables of its solvatochromic properties can be compiled at this time.

Two-Photon Absorption Properties

There is no specific data on the two-photon absorption (TPA) properties of this compound. TPA is a nonlinear optical process with applications in 3D microfabrication, high-resolution imaging, and photodynamic therapy. Research into the TPA cross-section of this compound, which would quantify its efficiency in simultaneously absorbing two photons, has not been published. While studies on other anthracene derivatives have shown promising TPA characteristics, these findings cannot be directly extrapolated to this compound without experimental verification.

Electrogenerated Chemiluminescence Studies

Specific research on the electrogenerated chemiluminescence (ECL) of this compound or its metal complexes is not present in the available scientific literature. ECL is a process where light is produced from the reaction of electrochemically generated species. It is a powerful analytical technique. Although the ECL of various anthracene-based compounds has been investigated, studies detailing the ECL efficiency, mechanism, and spectral characteristics of this compound are absent.

Advanced Spectroscopic Characterization Techniques for Structural and Electronic Insights

Solid-State Nuclear Magnetic Resonance Spectroscopy (SSNMR)

Insights into Polymorphism and Solid-State Structure

There is no specific data from Solid-State Nuclear Magnetic Resonance Spectroscopy (SSNMR) available for 1-Anthracen-9-yl-butane-1,3-dione in the surveyed literature. SSNMR is a powerful technique for probing the local environment of atomic nuclei in solid materials, which could provide valuable insights into the existence of different crystalline forms (polymorphs) and the detailed molecular arrangement in the solid state. However, no such studies have been reported for this particular compound.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. carleton.educaltech.edulibretexts.org While XPS could theoretically be used to analyze the surface of this compound to confirm its elemental composition (carbon and oxygen) and provide information about their chemical environments, no specific XPS data or research articles focusing on this compound are available. Such an analysis would involve irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. libretexts.orgnasa.gov

Synchrotron-Based Spectroscopy for Local Structure Determination

Synchrotron-based spectroscopic techniques, which utilize the high brightness and broad energy range of synchrotron radiation, are powerful tools for probing the local atomic and electronic structure of materials. Techniques such as X-ray Absorption Spectroscopy (XAS) could reveal detailed information about the coordination environment and oxidation state of atoms. However, there are no published reports of synchrotron-based spectroscopic studies specifically targeting this compound.

Terahertz Spectroscopy for Low-Frequency Vibrational Modes

Terahertz (THz) spectroscopy probes the low-frequency vibrational modes in molecules and materials, which are often associated with collective motions and intermolecular interactions. nih.govbyu.edu This technique has been successfully applied to study other aromatic compounds, such as anthracene (B1667546) and its derivatives, to understand their solid-state dynamics. researchgate.net For this compound, THz spectroscopy could potentially provide insights into the vibrational modes involving the entire molecular skeleton and any intermolecular interactions in the solid state. However, at present, there are no specific terahertz spectroscopic studies reported for this compound.

Computational and Theoretical Investigations of 1 Anthracen 9 Yl Butane 1,3 Dione Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. It provides a balance between accuracy and computational cost, making it suitable for systems like 1-Anthracen-9-yl-butane-1,3-dione. DFT calculations are fundamental for understanding the molecule's ground-state properties.

Geometry Optimization and Electronic Structure Analysis

The initial step in a computational study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles. It is expected that the diketone side chain will not be perfectly planar with the anthracene (B1667546) ring due to steric hindrance. The dihedral angle between the anthracene moiety and the linker is a critical parameter influencing the degree of π-conjugation. rsc.org

Electronic structure analysis, often performed alongside geometry optimization, reveals the distribution of electrons within the molecule. This includes mapping the electron density and calculating atomic charges, which helps in identifying the electrophilic and nucleophilic sites. The carbonyl oxygen atoms of the β-diketone moiety are expected to possess significant negative partial charges, making them potential sites for coordination with metal ions or electrophilic attack.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

In this compound, the HOMO is anticipated to be localized primarily on the electron-rich anthracene ring, characteristic of many anthracene derivatives. The LUMO, conversely, is likely to be distributed across the entire π-conjugated system, including the β-diketone group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and optical properties. A smaller gap suggests that the molecule can be more easily excited. Studies on similar anthracene derivatives have shown HOMO-LUMO gaps in the range of 3.0 to 3.5 eV. rsc.org

Table 1: Representative Frontier Molecular Orbital Energies for Anthracene Derivatives

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Anthracene Derivative (AN-1) | - | - | 3.247 | rsc.org |

| Anthracene Derivative (AN-2) | - | - | 3.095 | rsc.org |

| Pyrimidinyl Phosphonate (Analog) | - | - | 3.605 | ijcce.ac.ir |

Note: This table presents data from analogous or related compounds to provide a representative understanding, as specific data for this compound is not available.

Spectroscopic Property Prediction

DFT calculations can predict various spectroscopic properties, providing a valuable comparison with experimental data. For instance, the calculation of vibrational frequencies can aid in the assignment of peaks in an experimental infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of C=O bonds in the diketone moiety or the C-H bending modes of the anthracene ring.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical predictions are instrumental in interpreting complex experimental NMR spectra and confirming the molecular structure.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of molecules in their electronic excited states. researchgate.net This is particularly relevant for anthracene derivatives, which are known for their distinct photophysical properties, such as fluorescence. mdpi.com

Vertical Excitation Energies and Oscillator Strengths

TD-DFT is widely used to calculate the vertical excitation energies, which correspond to the energy required to promote an electron from a lower to a higher energy orbital without a change in the molecular geometry. sciencepublishinggroup.com These energies are directly related to the absorption maxima (λmax) observed in a UV-Vis absorption spectrum. The oscillator strength is also calculated for each transition, which indicates the probability of that electronic transition occurring. Transitions with high oscillator strengths correspond to intense absorption bands. For anthracene and its derivatives, the absorption spectrum typically shows characteristic vibronic structures. The lowest energy singlet excited state (S₁) in anthracene itself is the ¹Lₐ state, which is dominated by the HOMO to LUMO transition. acs.org

Table 2: Representative Calculated Vertical Excitation Energies and Oscillator Strengths for Anthracene-Based Systems

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~3.1 - 3.3 | > 0.1 | HOMO → LUMO |

| S₀ → S₂ | ~3.4 - 3.6 | < 0.1 | HOMO-1 → LUMO, HOMO → LUMO+1 |

Note: The values in this table are illustrative and based on general knowledge of anthracene systems. acs.org They are intended to represent the expected outcomes for this compound.

Potential Energy Surface Mapping of Excited States

TD-DFT can be used to map the potential energy surfaces (PES) of the excited states. A PES represents the energy of the molecule as a function of its geometry. By mapping the PES of the first singlet excited state (S₁), for example, one can identify the minimum energy geometry of the excited state and locate potential energy barriers for different decay pathways, such as fluorescence, intersystem crossing to a triplet state, or photochemical reactions. nih.gov A known photochemical reaction for anthracene is [4+4] photodimerization, which proceeds from the excited state. mdpi.com Understanding the S₁ PES of this compound would be crucial for predicting its fluorescence quantum yield and its propensity for such photochemical transformations. The shape of the PES can reveal whether the excited state is likely to decay radiatively (fluoresce) back to the ground state or follow a non-radiative pathway.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful lens to understand the atomistic-level motion, conformational changes, and interactions of this compound over time. Although specific MD studies on this molecule are not widely published, simulations on its constituent parts and analogous structures provide significant insights.

The conformational landscape of this compound is primarily governed by two structural features: the keto-enol tautomerism of the butane-1,3-dione moiety and the rotational freedom around the single bond connecting this chain to the bulky anthracene ring.

Keto-Enol Tautomerism: The β-diketone functional group exists in a dynamic equilibrium between a diketo form and a β-keto-enol form. rsc.org The enol form is stabilized by a strong intramolecular hydrogen bond, creating a quasi-aromatic six-membered ring. rsc.org In the solid state, β-diketones can exist in either form, though the enol is often favored. rsc.org The diketo form typically adopts a conformation where the repulsive dipole-dipole interactions between the two carbonyl groups are minimized by rotation, resulting in a non-planar arrangement. rsc.org

Rotational Conformation: The bond linking the diketone moiety to the 9-position of the anthracene ring is a key flexible point. However, due to the significant steric hindrance imposed by the anthracene core, free rotation is restricted. Studies on similarly 9-substituted anthracenes show that the substituent is typically twisted out of the plane of the aromatic system. nih.gov For 1,3-bis(anthracen-9-yl)prop-2-en-1-one, a related compound, the anthracene rings are twisted at angles of approximately 84-94° from the central enone plane. nih.gov A similar twisted ground-state conformation is expected for this compound.

Solvent Effects: The surrounding solvent environment is expected to significantly influence the keto-enol equilibrium. It is a general rule for acyclic β-diketones that the equilibrium shifts toward the more polar diketo tautomer in polar solvents. missouri.educdnsciencepub.com In contrast, nonpolar solvents favor the less polar, intramolecularly hydrogen-bonded enol form. cdnsciencepub.com MD simulations can model this explicitly by showing how solvent molecules (e.g., water, acetonitrile, or hexane) arrange around the solute and how their interactions stabilize one tautomer over the other. rsc.orgresearchgate.net

Table 1: Expected Solvent Influence on Tautomeric Equilibrium of this compound This table is illustrative, based on general principles for β-diketones.

| Solvent | Polarity | Predominant Tautomer | Key Stabilizing Interactions |

|---|---|---|---|

| Hexane | Non-polar | Enol | Intramolecular H-bonding within solute |

| Benzene (B151609) | Non-polar | Enol | Intramolecular H-bonding; potential π-π interactions |

| Acetone | Polar Aprotic | Diketo / Enol Mix | Dipole-dipole interactions with solvent |

| Methanol | Polar Protic | Diketo | Intermolecular H-bonding with solvent disrupts intramolecular H-bond |

| Water | Highly Polar | Diketo | Strong intermolecular H-bonding with solvent |

Intermolecular Interactions in Condensed Phases

In the solid state or in concentrated solutions, the behavior of this compound is dictated by non-covalent intermolecular forces. These interactions determine the crystal packing, which in turn influences properties like solubility and photo-reactivity.

π–π Stacking: The large, planar surface of the anthracene core makes it highly susceptible to π–π stacking interactions. acs.org In anthracene crystals, molecules often arrange in a herringbone pattern to maximize these interactions while minimizing repulsion. researchgate.net The centroid-to-centroid distance for such interactions in related anthracene coordination polymers is typically in the range of 3.85–3.99 Å. rsc.org This stacking is a critical factor in the well-known [4+4] photodimerization reaction of anthracenes. researchgate.net

C–H···π Interactions: These are another significant force in the crystal packing of aromatic molecules. They involve a hydrogen atom from one molecule interacting with the electron cloud of the anthracene ring of a neighboring molecule. In crystals of similar anthracene derivatives, C–H···π interactions are instrumental in forming extended molecular chains or networks. nih.govrsc.org

Hydrogen Bonding: If the molecule crystallizes in its enol form, the potential for intermolecular hydrogen bonding exists, either between enol groups or with solvent molecules of crystallization. However, the strong intramolecular hydrogen bond of the enol tautomer makes it a less likely participant in intermolecular hydrogen bonds unless a strong hydrogen-bond-accepting solvent is present. missouri.edu

Table 2: Dominant Intermolecular Interactions for this compound This table presents representative interactions and energies based on literature for similar aromatic systems.

| Interaction Type | Participating Moieties | Typical Energy Range (kJ/mol) | Significance |

|---|---|---|---|

| π–π Stacking | Anthracene ↔ Anthracene | 10 - 50 | Governs crystal packing, enables photodimerization. acs.org |

| C–H···π | Aliphatic/Aromatic C-H ↔ Anthracene π-system | 5 - 10 | Directs supramolecular assembly. rsc.org |

| van der Waals | All atoms | 1 - 5 | General cohesive forces. researchgate.net |

| Dipole-Dipole | Diketo form: C=O ↔ C=O | 5 - 20 | Important for the diketo tautomer in condensed phases. rsc.org |

Quantum Chemistry Methods Beyond DFT

While Density Functional Theory (DFT) is a workhorse for calculating ground-state geometries and properties, accurately describing the electronically excited states of a chromophore like anthracene often requires more sophisticated methods.

The photophysical properties of this compound are dominated by the anthracene moiety. Calculating its absorption and emission properties involves modeling transitions to excited states (e.g., S₁, S₂, T₁). Standard DFT and its time-dependent extension (TD-DFT) can sometimes fail to correctly order the excited states of polyaromatic hydrocarbons, especially when valence and Rydberg states are close in energy. molcas.org

For such systems, multiconfigurational methods are employed. The Complete Active Space Self-Consistent Field (CASSCF) method provides a good qualitative description of the wave functions for the ground and excited states. However, for quantitative energy predictions, dynamic electron correlation must be included. This is typically achieved with N-electron valence state second-order perturbation theory (CASPT2). molcas.orgacs.org Studies on naphthalene (B1677914) and anthracene have shown that CASPT2 is essential for obtaining the correct energy ordering and values for the low-lying excited states. acs.orgchemrxiv.org For anthracene, the π-π* active space can involve 14 electrons in 14 orbitals, a calculation that is computationally demanding but necessary for accuracy. chemrxiv.org

Table 3: Applicability of Different Quantum Chemistry Methods

| Method | Suitable for Calculating | Limitations for this compound |

|---|---|---|

| DFT (e.g., B3LYP) | Ground state geometry, vibrational frequencies, electron density. | Can be inaccurate for excited state energies and band gaps. |

| TD-DFT | UV-Vis absorption spectra (vertical excitations). | May incorrectly order excited states; can fail for charge-transfer states. |

| CASSCF | Qualitatively correct multiconfigurational wave functions for excited states. | Does not include dynamic electron correlation, leading to inaccurate energies. molcas.org |

| CASPT2 | Accurate energies of ground and excited states, transition energies. | Computationally very expensive, limited to smaller active spaces. molcas.orgacs.org |

Machine Learning Approaches in Predicting Properties and Reactivity

Machine learning (ML) is emerging as a powerful tool to bypass the high computational cost of quantum chemical calculations for the rapid screening of molecular properties and reactivity. semanticscholar.org For a molecule like this compound, ML models could be developed to predict a range of characteristics.

The general workflow involves:

Data Generation: A large database of molecules related to this compound would be created, varying substituents on the anthracene ring or the diketone moiety. For each molecule, key properties would be calculated using a reliable but costly method like DFT or CASPT2. acs.org

Featurization: Each molecule is converted into a machine-readable format, such as a molecular fingerprint or a graph representation where atoms are nodes and bonds are edges. nih.gov

Model Training: An ML algorithm, such as a random forest or a deep neural network, is trained on this dataset to find the statistical relationship between the molecular features and the target properties. mit.educhemrxiv.org

Prediction: Once trained, the model can predict the properties of new, unseen molecules almost instantaneously. lasphys.com

For this specific compound class, ML could predict:

Photophysical Properties: Maximum emission wavelength and photoluminescence quantum yield (PLQY). acs.orgnih.gov

Reactivity: The quantum yield of the [4+4] photodimerization reaction, a key photoreaction for anthracenes. lookchem.com ML models have proven successful in predicting the outcomes and yields of complex organic reactions. mit.edunih.govarxiv.org

Aromaticity: Quantitative measures of aromaticity, which relate to stability and reactivity. nih.gov

Table 4: Hypothetical Machine Learning Workflow for Anthracene-β-Diketones

| Step | Action | Tools / Methods | Outcome |

|---|---|---|---|

| 1. Dataset Creation | Generate 10,000+ virtual derivatives of the title compound. | RDKit, Pybel | A library of molecular structures. |

| 2. Property Calculation | Compute properties (e.g., HOMO-LUMO gap, λ_max, reaction yield) for all derivatives. | DFT (e.g., Gaussian, ORCA) | A labeled dataset for training. |

| 3. Featurization | Convert molecular structures into numerical descriptors. | Morgan Fingerprints, Graph Convolutions | Machine-readable molecular inputs. |

| 4. Model Training | Train a regression or classification model on the featurized data. | Scikit-learn (Random Forest), PyTorch (Neural Network) | A predictive model. |

| 5. High-Throughput Screening | Apply the trained model to a new, larger set of candidate molecules. | Trained ML Model | Rapid identification of molecules with desired properties. |

No Specific Research Found for this compound in Advanced Materials and Chemical Sensing

Despite a comprehensive review of scientific literature, there is a notable absence of specific research detailing the application of the chemical compound this compound in the fields of advanced materials science and chemical sensing technologies, as outlined in the requested article structure.

The requested article outline focuses on the following specific areas:

Applications in Advanced Materials Science and Chemical Sensing Technologies

Chemo-Sensors and Bio-Sensors (Excluding Clinical Human Applications)

Design Principles for Selectivity and Sensitivity

The field of organic electronics heavily relies on the tailored design of molecules to achieve desired properties. For instance, the electroluminescence of anthracene-based materials in OLEDs is highly dependent on the specific substituents attached to the anthracene (B1667546) core, which influence the emission color, quantum efficiency, and charge transport characteristics. rsc.orgresearchgate.net Similarly, the application of anthracene derivatives as chemosensors is based on the integration of a specific receptor unit that can selectively interact with the target analyte, leading to a measurable change in fluorescence. nih.gov

Without specific studies on 1-Anthracen-9-yl-butane-1,3-dione, any attempt to generate content for the requested sections would involve speculation or the generalization of findings from other, structurally different anthracene derivatives. This would not adhere to the strict requirement of focusing solely on the specified compound and would compromise the scientific accuracy of the article.

Therefore, we must conclude that there is a significant gap in the current scientific literature regarding the application of this compound in advanced materials and chemical sensing as per the requested detailed outline.

Enzyme-Assisted Biosensing Architectures

There is currently no specific research available that details the use of this compound in enzyme-assisted biosensing architectures. In principle, anthracene derivatives can be utilized as fluorescent probes. rroij.com The fluorescence of such compounds can be quenched or enhanced in the presence of specific analytes or as a result of enzymatic reactions, forming the basis of a sensing mechanism. The dione (B5365651) functional group could also potentially be involved in interactions with enzyme active sites. However, without dedicated studies, this remains a hypothetical application for this specific compound.

Photoactive Materials for Photovoltaics and Photoreduction

The application of this compound in photovoltaics and photoreduction has not been specifically documented. Anthracene derivatives have been explored as electron donors in organic photovoltaic cells due to their favorable electronic properties. nih.govnih.govbeilstein-journals.org The extended π-system of the anthracene core is crucial for light absorption and charge transport.

| Property | Value |

| Molecular Formula | C18H14O2 |

| Molecular Weight | 262.3 g/mol |

| Appearance | Bright yellow solid |

This table presents general properties of this compound.

Theoretically, the butane-1,3-dione substituent could be modified to fine-tune the electronic energy levels (HOMO/LUMO) of the molecule to better match those of acceptor materials in a photovoltaic device. However, no studies have been published that fabricate or test solar cells using this specific compound. Similarly, while anthracene derivatives can act as photosensitizers in photoreduction reactions, no such activity has been reported for this compound.

Organic Field-Effect Transistors (OFETs)

Anthracene and its derivatives are a well-established class of materials for use as the active layer in organic field-effect transistors (OFETs). rsc.orgresearchgate.netdntb.gov.ua Their planar structure facilitates strong intermolecular π-π stacking, which is essential for efficient charge transport. The derivatization of the anthracene core is a common strategy to improve the performance and processability of these materials. nih.govbeilstein-journals.org

While a significant body of research exists for various anthracene derivatives in OFETs, there are no specific reports on the fabrication and performance of OFETs using this compound. The potential of this compound in OFETs would depend on its thin-film forming properties and its charge carrier mobility, which have not been experimentally determined and reported.

Catalytic Applications in Organic Transformations

There is no available research on the use of this compound in the specified catalytic applications.

Metal-Catalyzed Cross-Coupling Reactions

In the context of metal-catalyzed cross-coupling reactions, anthracene-containing ligands are known, but there is no indication that this compound itself has been used as a ligand or catalyst in such transformations.

Photocatalysis

The photocatalytic properties of anthracene derivatives are typically associated with their ability to absorb light and engage in energy or electron transfer processes. mdpi.com For instance, the photocatalytic degradation of other polycyclic aromatic hydrocarbons like phenanthrene (B1679779) has been studied using different catalyst systems. However, the specific photocatalytic activity of this compound has not been investigated or reported.

Biological Probing and Mechanistic Biological Interactions Non Clinical Focus

Interactions with Biomolecules at a Fundamental Level

While direct studies on 1-Anthracen-9-yl-butane-1,3-dione are not prevalent, research on analogous structures provides insight into its potential biomolecular interactions.

Specific protein binding studies for this compound have not been extensively reported. However, other anthracene-dione derivatives have been investigated as protein kinase inhibitors. For instance, 2,6-di(furan-3-yl)anthracene-9,10-dione, a related anthraquinone, was found to be an ATP-competitive inhibitor of human protein kinase CK2 with a half-maximal inhibitory concentration (IC₅₀) and an inhibition constant (Kᵢ) in the micromolar range nih.gov. Molecular docking of other novel anthracene (B1667546) derivatives has also been used to investigate potential cellular staining targets, suggesting that protein binding is a plausible mechanism of action and localization bohrium.comnih.govrsc.org.

Table 1: Inhibitory Activity of a Related Anthracene-dione Against Protein Kinase CK2

| Compound | Target Protein | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition |

|---|---|---|---|---|

| 2,6-di(furan-3-yl)anthracene-9,10-dione | Human Protein Kinase CK2 | 2.35 | 1.26 | ATP Competitive |

Data from a study on a structurally related compound to illustrate potential activity. nih.gov

The planar aromatic structure of the anthracene group suggests that this compound could interact with nucleic acids like DNA and RNA. The primary mode of interaction for such planar molecules is typically intercalation, where the aromatic ring stacks between the base pairs of the nucleic acid. Studies on anthracene-9-carbonyl-N1-spermine, a derivative where an anthracene moiety is attached to a polyamine, have shown that it can intercalate with DNA in multiple orientations nih.gov. Computer modeling suggested that this derivative could intercalate from both the major and minor grooves of DNA nih.gov. At higher concentrations, groove-binding and interactions between adjacent anthracene moieties were also observed nih.gov.

The mechanism by which this compound enters cells has not been specifically determined. Generally, the cellular uptake of small molecules can occur via passive diffusion or active transport mechanisms. For some organometallic complexes containing anthracene ligands, cellular uptake is hypothesized to be mediated by endocytosis acs.org. The lipophilicity conferred by the anthracene ring may facilitate passage across the lipid bilayer of the cell membrane.

Use as Fluorescent Probes for Cellular Imaging (Excluding Diagnostic/Clinical Efficacy)

The inherent fluorescence of the anthracene core is a key feature that allows for its use in cellular imaging. Anthracene-based probes are often designed to detect specific ions or molecules, with the interaction causing a measurable change in fluorescence (a "turn-on" or "turn-off" response) mdpi.com.

While there is no evidence of this compound being used to monitor specific cellular processes, the general class of anthracene derivatives has been successfully modified for such purposes. By incorporating specific reactive groups, anthracene-based probes have been developed to detect and image biologically important species, including:

Metal Ions: Probes with dithioacetal groups have been synthesized for the selective detection of mercury ions (Hg²⁺) in aqueous environments mdpi.com.

Reactive Oxygen Species: An anthracene carboxamide probe was designed for the rapid and sensitive detection of mitochondrial hypochlorite (ClO⁻), a key reactive oxygen species involved in cellular signaling and stress mdpi.com.

These examples highlight the versatility of the anthracene fluorophore, which can be tailored to create probes for monitoring specific cellular components and activities.

No Publicly Available Research Found on the Enzyme Inhibition Mechanisms of this compound

Following a comprehensive search of scientific literature and research databases, no specific studies detailing the enzyme inhibition mechanisms of the chemical compound This compound were identified.

The request for an article focused on the "Biological Probing and Mechanistic Biological Interactions" of this compound, with a specific subsection on the "Investigation of Enzyme Inhibition Mechanisms," could not be fulfilled. The outlined requirements for detailed research findings and data tables on this topic cannot be met due to the absence of publicly available scientific data for this exact molecule.

Searches for the compound, including by its chemical name and CAS number (101736-47-4), did not yield any peer-reviewed articles or scholarly publications that have investigated its interactions with enzymes or its broader biological activity. While research exists for structurally related compounds, such as derivatives of anthracene-9,10-dione or other anthracene-based molecules, the user's strict instruction to focus solely on this compound prevents the inclusion of information on these other compounds.

Therefore, the generation of a scientifically accurate and detailed article on the enzyme inhibition profile of this compound is not possible at this time.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Advanced Derivatization

Future research into 1-Anthracen-9-yl-butane-1,3-dione is poised to explore more efficient and versatile synthetic methodologies. While classical methods like the Claisen-Schmidt condensation are effective for creating related structures nih.govnih.gov, there is an opportunity to develop novel pathways that offer higher yields, milder reaction conditions, and greater substrate scope. Drawing inspiration from the synthesis of analogous compounds like indane-1,3-dione, future routes could involve the base-catalyzed condensation of a 9-anthracenyl acetate (B1210297) derivative with an appropriate acylating agent mdpi.com. One documented synthesis route involves a multi-step reaction starting from anthracene (B1667546), utilizing aluminum (III) chloride in dichloromethane (B109758) lookchem.com.

Advanced derivatization represents a key area for tailoring the properties of the core molecule. Strategic chemical modifications can be introduced at several positions:

The Anthracene Core: Functional groups can be added to the aromatic rings of the anthracene moiety to modulate its electronic and photophysical properties.

The Diketone Moiety: The active methylene (B1212753) bridge between the two carbonyl groups is a prime site for functionalization, allowing for the attachment of various side chains.

The Terminal Methyl Group: This group can be replaced with other alkyl or aryl groups to fine-tune steric and electronic characteristics.

Protocols for advanced derivatization, such as those used for the analysis of complex mixtures, can provide a methodological basis for creating libraries of new derivatives for screening and application-specific optimization nih.gov. For instance, inspired by the chemistry of similar scaffolds, cyanation at the methylene position could be explored to enhance the molecule's electron-accepting properties mdpi.com.

Table 1: Potential Derivatization Strategies and Their Predicted Effects

| Modification Site | Example Functional Group | Predicted Effect | Potential Application |

|---|---|---|---|

| Anthracene Ring | Nitro Group (-NO2) | Enhanced electron-accepting properties, potential for charge-transfer interactions. | Non-linear optics, organic electronics. |

| Anthracene Ring | Amino Group (-NH2) | Increased electron-donating character, fluorescence modulation. | Fluorescent sensors, emissive materials. |

| Diketone Methylene Bridge | Halogenation (e.g., -Br, -Cl) | Modified reactivity and intermolecular interactions. | Synthetic intermediates, crystal engineering. |

| Terminal Methyl Group | Trifluoromethyl Group (-CF3) | Increased stability and altered electronic properties. | Advanced materials with enhanced durability. |

Design of Multifunctional Materials Incorporating this compound

The unique structure of this compound, which combines a large π-conjugated anthracene unit with a versatile β-diketone ligand, makes it a prime candidate for the design of multifunctional materials. Anthracene and its derivatives are well-known for their interesting photophysical properties, which are extensively used in the design of luminescent chemosensors and switches nih.gov.

A key characteristic of this compound is its ability to undergo a reversible [4π+4π] photodimerization reaction. lookchem.com Upon exposure to light, the bright yellow monomer converts to a colorless dimer, a process that can be reversed thermally (at temperatures above 130°C) or photochemically. lookchem.com This photo-switchable behavior is the foundation for several potential applications:

Optical Data Storage: The reversible color change can be harnessed to write and erase information at the molecular level.

Photoresponsive Polymers: Incorporating the molecule into a polymer matrix could lead to materials that change their physical properties (e.g., shape, solubility) in response to light.

Smart Coatings: Coatings that can alter their transparency or color on demand.

Furthermore, the π-conjugated system, a feature it shares with chalcones, suggests potential in organic electronics and non-linear optics (NLO). nih.govresearchgate.net Materials with fused rings are of significant interest for organic electronics due to their potential for good charge-carrier mobility and high stability nih.gov. The β-diketone moiety can chelate metal ions, opening pathways to create luminescent metal-organic frameworks (MOFs) or coordination polymers with tailored magnetic or electronic properties.

Advanced Understanding of Structure-Property Relationships through Big Data and AI

A significant opportunity lies in leveraging computational tools to accelerate the discovery and optimization of materials based on this compound. The synergy between high-throughput virtual screening, quantum chemical calculations, and machine learning (ML) can provide deep insights into structure-property relationships.

Density Functional Theory (DFT): As demonstrated with related anthracene-chalcone structures, DFT is a powerful tool for predicting key electronic properties. nih.govnih.gov It can be used to calculate the HOMO-LUMO energy gap, which correlates with the material's color and electronic behavior, and to simulate absorption spectra. nih.gov For a related compound, 1,3-Bis(anthracen-9-yl)prop-2-en-1-one, the experimentally observed band gap of 3.03 eV was in excellent agreement with the DFT-calculated value of 3.07 eV nih.gov.

Big Data and AI: The future of materials design will involve integrating artificial intelligence. Explainable AI (XAI) is an emerging field that can decipher the complex patterns learned by ML models, making them useful tools for understanding chemical systems researchgate.net. A proposed workflow would be:

Generate a large dataset of virtual derivatives of this compound.

Calculate their properties (e.g., HOMO-LUMO gap, absorption wavelength, binding affinity) using DFT.

Train an ML model to predict these properties based on the molecular structure.

Use XAI frameworks to analyze the trained model and automatically generate human-interpretable explanations of the underlying structure-property relationships researchgate.net.

Integration into Supramolecular Assemblies and Nanosystems

The structure of this compound is inherently suited for forming ordered, non-covalent structures. The flat, aromatic surface of the anthracene group can participate in π-π stacking and C-H···π interactions, which are crucial forces in directing molecular self-assembly. Crystal structure analyses of similar molecules reveal that weak C—H⋯π interactions can connect molecules into infinite chains nih.gov.

Future research could focus on controlling this self-assembly to create well-defined nanosystems:

Nanowires and Nanorods: By modifying the substituents on the molecule, it may be possible to direct its assembly into one-dimensional structures with potential applications in nanoelectronics.

Vesicles and Micelles: Designing amphiphilic derivatives by adding long alkyl chains could lead to the formation of vesicles in solution, which could act as nanocontainers for drug delivery or as nanoreactors.

Photo-switchable Nanosystems: The photodimerization of the anthracene unit lookchem.com offers a powerful tool for controlling supramolecular structures with light. For example, nanoparticles could be designed to aggregate or disaggregate upon irradiation, allowing for the light-triggered release of an encapsulated cargo.

Expanding the Scope of Catalytic and Sensing Applications

The dual functionality of this compound opens avenues for its use in catalysis and chemical sensing.

Sensing Applications: The anthracene moiety is strongly fluorescent, a property that is often sensitive to its local environment. The β-diketone group is a well-known chelating agent for a wide range of metal ions. This combination forms the basis of a fluorescent chemosensor. Upon binding a target analyte (e.g., a metal ion), the electronic properties of the diketone moiety would be altered, which in turn would modulate the fluorescence of the anthracene reporter group (e.g., through quenching or enhancement). This mechanism is a promising strategy for the selective detection of environmentally or biologically important species. The versatility of the indane-1,3-dione scaffold in biosensing applications suggests a similar potential for its anthracene analogue mdpi.com.

Catalytic Applications: The β-diketone functional group can act as a ligand to coordinate with a transition metal center. The resulting metal complex could function as a catalyst. The bulky anthracene group would provide a specific steric environment around the metal center, potentially influencing the selectivity of the catalyzed reaction. Future work could involve synthesizing a range of these organometallic complexes and screening them for activity in important organic transformations, such as cross-coupling reactions or asymmetric catalysis.

Addressing Sustainability and Green Chemistry in Production and Application